

JNJ-64619178 vs. GSK3326595: A Comparative Guide for PRMT5 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

[Get Quote](#)

In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target. This enzyme plays a crucial role in various cellular processes, including RNA splicing and signal transduction, and its dysregulation is implicated in numerous malignancies.^[1] Two prominent small molecule inhibitors of PRMT5, JNJ-64619178 (Onametostat) and **GSK3326595**, have advanced into clinical development, offering potential therapeutic avenues for a range of solid tumors and hematological cancers. This guide provides a detailed, data-driven comparison of these two agents to assist researchers, scientists, and drug development professionals in understanding their key attributes.

At a Glance: JNJ-64619178 vs. GSK3326595

Feature	JNJ-64619178	GSK3326595
Mechanism of Action	Pseudo-irreversible, SAM-competitive inhibitor[1]	Reversible, substrate-competitive inhibitor[2]
Binding Pocket	Binds to both the S-adenosylmethionine (SAM) and substrate binding pockets[3]	Binds to the substrate peptide cleft[2]
Target Engagement	Prolonged, pseudo-irreversible inhibition of protein arginine dimethylation	Reversible inhibition of PRMT5 activity
Clinical Development	Phase 1 trials in advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and lower-risk Myelodysplastic Syndromes (MDS) (NCT03573310)[4][5][6]	Phase 1/2 trials in advanced solid tumors and myeloid neoplasms (METEOR-1, NCT02783300)[7][8]

Biochemical and Cellular Potency

A direct head-to-head comparison of the biochemical potency of JNJ-64619178 and **GSK3326595** in the same study is not publicly available. However, data from separate publications provide insights into their respective activities.

Table 1: Biochemical and Cellular Potency

Parameter	JNJ-64619178	GSK3326595
Biochemical IC50	0.14 nM (against PRMT5/MEP50)	6.2 ± 0.8 nM (against PRMT5/MEP50)[2]
Cellular Activity (GI50)	Potent antiproliferative activity in subsets of cancer cell lines[9]	Potent anti-proliferative effects in various tumor cell lines

Preclinical In Vivo Efficacy

Both JNJ-64619178 and **GSK3326595** have demonstrated anti-tumor activity in various preclinical xenograft models.

Table 2: Preclinical In Vivo Efficacy

Model	Compound	Dosing	Tumor Growth Inhibition (TGI)	Reference
Z-138 lymphoma xenograft	GSK3326595	100 mg/kg BID	106.05%	[10]
Z-138 lymphoma xenograft	GSK3326595	200 mg/kg QD	102.81%	[10]
Granta-519 lymphoma xenograft	GSK3326595	100 mg/kg daily	Significant TGI	[11]
Maver-1 lymphoma xenograft	GSK3326595	100 mg/kg daily	Significant TGI	[11]
CHLA20 neuroblastoma xenograft	GSK3326595	Not specified	Significant TGI and metastasis inhibition	[12]
NGP neuroblastoma xenograft	GSK3326595	Not specified	Significant TGI and metastasis inhibition	[12]
Human lung and hematologic preclinical models	JNJ-64619178	Not specified	Potent anti-tumor efficacy	[9]

Clinical Trial Data

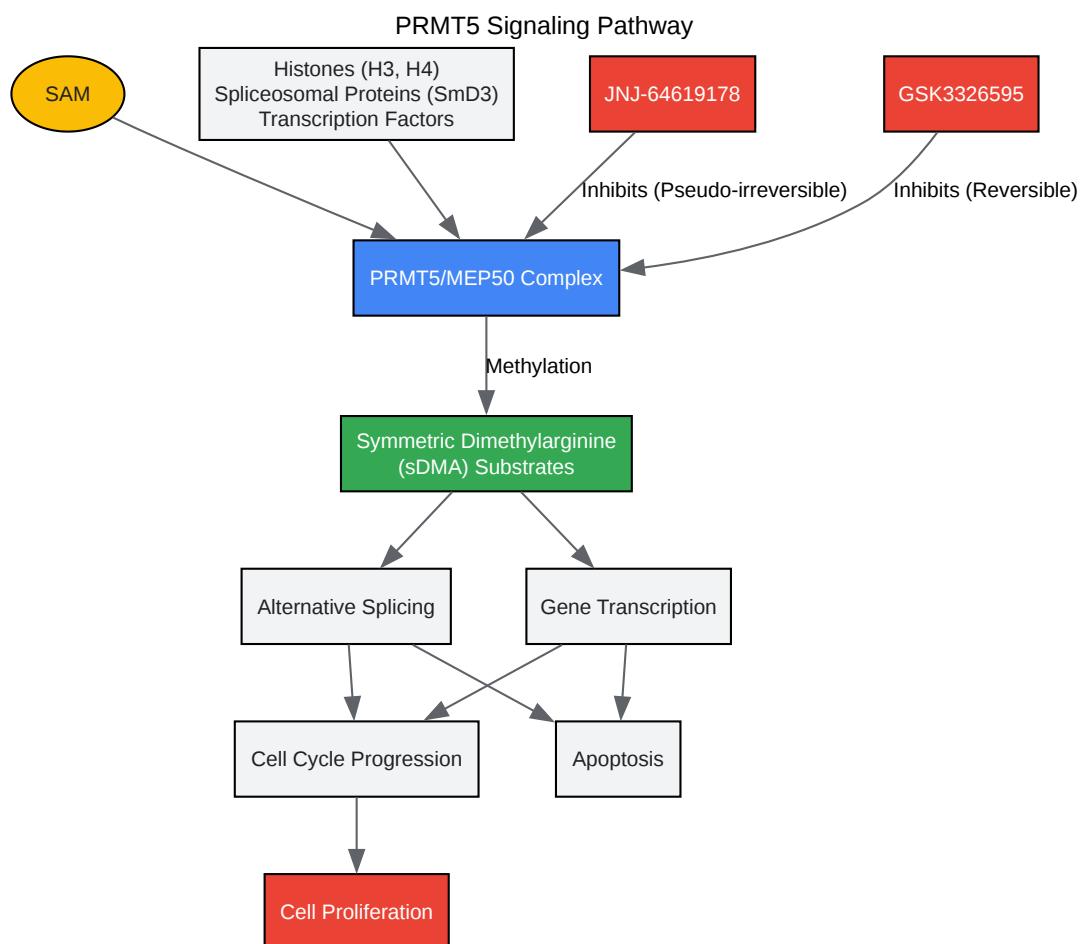
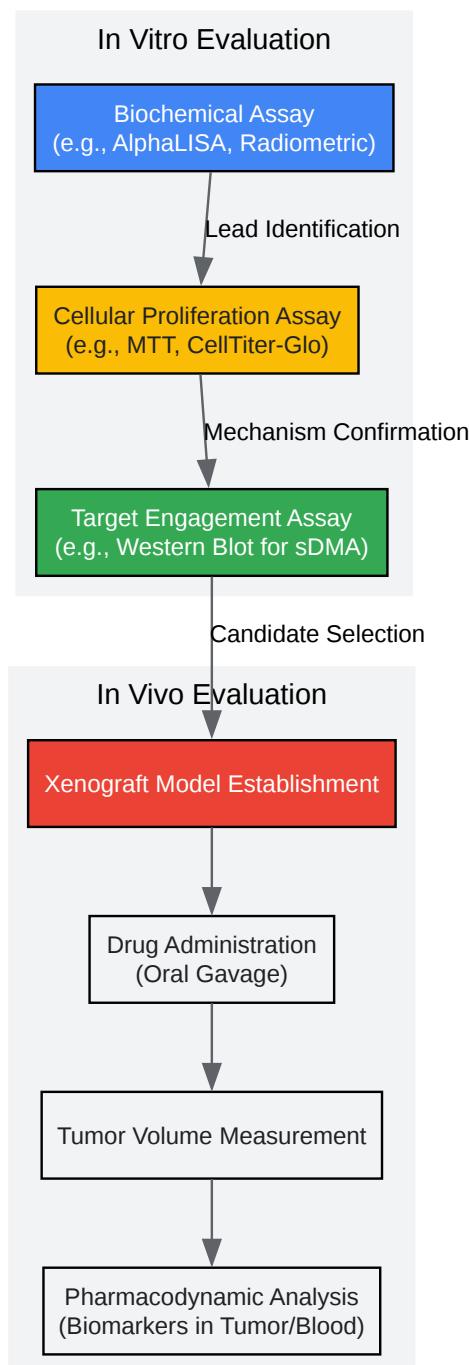

Both molecules have undergone Phase 1 clinical evaluation, providing initial safety and efficacy data in human subjects.

Table 3: Phase 1 Clinical Trial Overview

Parameter	JNJ-64619178 (NCT03573310)	GSK3326595 (METEOR-1, NCT02783300)
Patient Population	Advanced solid tumors, NHL, lower-risk MDS[4]	Advanced solid tumors, NHL[7] [8]
Dose Limiting Toxicity (DLT)	Thrombocytopenia[4]	Not explicitly stated as a sole DLT, but hematological toxicities were observed.
Recommended Phase 2 Dose (RP2D)	1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[4]	400 mg once daily, later adjusted to 300 mg daily[7][13]
Overall Response Rate (ORR)	5.6% (5/90 patients) in a broad population of advanced cancers[4]	3 confirmed partial responses in solid tumors; 10% ORR in NHL[7]
Efficacy in Adenoid Cystic Carcinoma (ACC)	11.5% ORR (3/26 patients) with a median PFS of 19.1 months[4]	2 confirmed partial responses in 50 patients[7]

Signaling Pathways and Experimental Workflows

The inhibition of PRMT5 by JNJ-64619178 and GSK3326595 impacts downstream signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of the PRMT5 signaling pathway is provided below.



[Click to download full resolution via product page](#)

Caption: Simplified PRMT5 signaling pathway and points of inhibition.

A general workflow for evaluating PRMT5 inhibitors is depicted below, outlining the key experimental stages from initial screening to *in vivo* efficacy studies.

PRMT5 Inhibitor Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for PRMT5 inhibitor evaluation.

Detailed Experimental Protocols

PRMT5 Enzymatic Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of PRMT5 inhibitors.

- Reagents and Materials:

- Recombinant human PRMT5/MEP50 complex
- S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
- Histone H4 peptide (substrate)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
- Test compounds (JNJ-64619178 or **GSK3326595**) dissolved in DMSO
- Scintillation cocktail
- Filter plates and a microplate scintillation counter

- Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.
2. In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the test compound or DMSO (vehicle control).
3. Initiate the reaction by adding a mixture of the histone H4 peptide and [³H]-SAM.
4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
5. Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
6. Transfer the reaction mixture to a filter plate to capture the methylated peptide.

7. Wash the filter plate to remove unincorporated [³H]-SAM.
8. Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
9. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.[14][15]

Cellular Proliferation Assay (MTT Assay - General Protocol)

This protocol outlines a standard procedure to assess the effect of PRMT5 inhibitors on cancer cell viability.

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - Test compounds (JNJ-64619178 or **GSK3326595**) dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
 - 96-well cell culture plates
 - Microplate reader
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Western Blot for Target Engagement (sDMA Levels - General Protocol)

This protocol is used to confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.

- Reagents and Materials:
 - Cancer cell line of interest
 - Test compounds (JNJ-64619178 or **GSK3326595**)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (anti-sDMA, anti-GAPDH or β-actin as a loading control)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate

- Imaging system
- Procedure:
 1. Treat cells with the test compounds for the desired time points.
 2. Lyse the cells and quantify the protein concentration.
 3. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 4. Block the membrane to prevent non-specific antibody binding.
 5. Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 7. Wash the membrane again and apply the chemiluminescent substrate.
 8. Capture the signal using an imaging system.
 9. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Conclusion

JNJ-64619178 and **GSK3326595** are both potent PRMT5 inhibitors with demonstrated preclinical and clinical activity. Key differentiators include their mechanism of action, with JNJ-64619178 exhibiting pseudo-irreversible binding and **GSK3326595** acting as a reversible inhibitor. This difference in binding kinetics may have implications for dosing schedules and the duration of target engagement. Both agents have shown promise in adenoid cystic carcinoma, suggesting a potential shared vulnerability in this tumor type.[\[3\]](#)[\[23\]](#) However, the overall response rates in broader solid tumor populations in Phase 1 trials were modest, highlighting the need for biomarker-driven patient selection strategies to optimize their clinical application. Further head-to-head studies would be invaluable for a more direct comparison of their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. nacalai.com [nacalai.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-64619178 vs. GSK3326595: A Comparative Guide for PRMT5 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607829#jnj-64619178-as-an-alternative-to-gsk3326595]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com